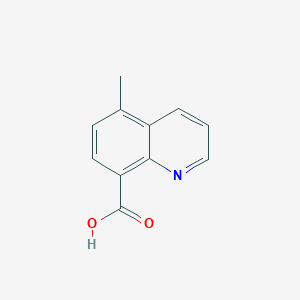

5-Methylquinoline-8-carboxylic acid

描述

Contextual Significance of Quinoline (B57606) Derivatives in Medicinal Chemistry and Organic Synthesis

Quinoline, a heterocyclic aromatic compound, and its derivatives are of paramount importance in both medicinal chemistry and organic synthesis. nih.govrsc.orgorientjchem.org These compounds are recognized as "privileged structures," meaning they can bind to a variety of biological targets, making them a rich source for drug discovery. nih.govresearchgate.netnih.gov The quinoline scaffold is a fundamental component of numerous natural products, including alkaloids like quinine (B1679958) and camptothecin, which have well-established therapeutic applications. rsc.orgresearchgate.net

In medicinal chemistry, quinoline derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, antimalarial, anticancer, anti-inflammatory, and neuroprotective properties. nih.govorientjchem.orgnih.gov For instance, chloroquine (B1663885) and mefloquine (B1676156) are quinoline-based drugs that have been pivotal in the treatment of malaria. rsc.org The versatility of the quinoline ring allows for extensive functionalization, enabling chemists to fine-tune the biological activity of the resulting molecules. orientjchem.orgnih.gov

From the perspective of organic synthesis, quinoline and its derivatives are valuable building blocks. rsc.orgnih.gov A variety of named reactions, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, have been developed to construct the quinoline ring system, providing access to a diverse range of substituted quinolines. rsc.orgwikipedia.org These synthetic methodologies are crucial for creating complex molecular architectures for various applications, including materials science and catalysis. nih.govorganic-chemistry.org

Rationale for Investigating 5-Methylquinoline-8-carboxylic Acid as a Privileged Scaffold

The specific substitution pattern of this compound makes it a particularly interesting candidate for investigation as a privileged scaffold. The presence of a methyl group at the 5-position and a carboxylic acid group at the 8-position on the quinoline core can significantly influence its physicochemical and biological properties.

The carboxylic acid group at the 8-position is a key feature, as it can act as a chelating agent for metal ions. researchgate.netuncw.edu This ability to bind metals is a critical aspect of the biological activity of many quinoline derivatives, such as 8-hydroxyquinoline (B1678124). semanticscholar.orgrsc.org The formation of metal complexes can enhance the therapeutic efficacy of the parent compound or introduce novel catalytic properties. researchgate.netmdpi.com

The methyl group at the 5-position can also play a crucial role. It can influence the steric and electronic properties of the molecule, potentially affecting its binding affinity to biological targets and its reactivity in chemical transformations. The strategic placement of this methyl group can lead to derivatives with improved selectivity and potency. The combination of these two functional groups on the quinoline framework provides a unique platform for the design of novel compounds with tailored properties.

Scope and Research Objectives Pertaining to this compound

The investigation of this compound encompasses a range of research objectives aimed at fully characterizing its potential. A primary goal is to develop efficient and scalable synthetic routes to this compound and its derivatives. This includes exploring various synthetic strategies, such as modifications of classical quinoline syntheses like the Doebner reaction, to optimize yield and purity. sci-hub.se

A significant area of focus is the comprehensive characterization of the physicochemical properties of this compound. This involves determining its key physical constants and analyzing its spectroscopic data to gain a thorough understanding of its molecular structure and behavior.

Further research objectives include exploring the reactivity of this compound. This involves investigating how the carboxylic acid and methyl groups influence its participation in various chemical reactions, including the formation of metal complexes and other derivatives. researchgate.netmdpi.com

Finally, a crucial aspect of the research is to evaluate the biological activities of this compound and its derivatives. nih.govsemanticscholar.orgresearchgate.net This includes screening for potential applications in areas such as medicinal chemistry, where quinoline derivatives have shown promise as anticancer and anti-inflammatory agents. nih.govnih.gov The ultimate aim is to leverage the unique structural features of this "privileged scaffold" to develop new and effective chemical entities.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

| CAS Number | 70585-51-2 bldpharm.com |

Spectroscopic Data of this compound

| Spectroscopy | Data |

| ¹H NMR | Characteristic peaks for the aromatic protons of the quinoline ring and the methyl group protons. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (around 12 ppm), though this can be concentration and solvent dependent. pressbooks.pub |

| ¹³C NMR | Signals corresponding to the carbon atoms of the quinoline ring, the methyl group, and the carboxyl group. The carboxyl carbon typically resonates in the range of 165-185 ppm. pressbooks.pub |

| Infrared (IR) | A broad O-H stretch from the carboxylic acid is expected in the range of 2500-3300 cm⁻¹. A strong C=O stretching vibration from the carboxylic acid should appear around 1710-1760 cm⁻¹. pressbooks.pub |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. |

Structure

3D Structure

属性

IUPAC Name |

5-methylquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-4-5-9(11(13)14)10-8(7)3-2-6-12-10/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETDZROERVRCRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=NC2=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80615752 | |

| Record name | 5-Methylquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70585-51-2 | |

| Record name | 5-Methylquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Methylquinoline 8 Carboxylic Acid and Its Analogues

Classical and Modified Annulation Reactions for Quinoline (B57606) Carboxylic Acids

Traditional name reactions remain fundamental to quinoline synthesis, with numerous modifications enhancing their scope, efficiency, and environmental footprint.

Skraup-Doebner-Miller Synthesis Adaptations

The Skraup-Doebner-Miller synthesis and its variations are classic methods for constructing the quinoline core from anilines. wikipedia.orgwikipedia.org The Doebner-Miller reaction specifically involves the reaction of an aniline (B41778) with α,β-unsaturated carbonyl compounds, typically formed in situ, under strong acid catalysis. wikipedia.orgsynarchive.com

The mechanism of this reaction has been a subject of debate, with modern studies suggesting a fragmentation-recombination pathway. wikipedia.orgnih.gov In this proposed mechanism, the aniline first undergoes a conjugate addition to the α,β-unsaturated ketone. This intermediate then fragments into an imine and the original ketone, which subsequently recombine to form the dihydroquinoline that is finally oxidized to the quinoline product. nih.gov This mechanism was elucidated through carbon isotope scrambling experiments, which provided strong evidence against a direct cyclization pathway. wikipedia.orgnih.gov

While powerful, the traditional Skraup and Doebner-Miller reactions often require harsh conditions, including strong acids and high temperatures. researchgate.net Adaptations have been developed to mitigate these issues. For instance, using trifluoroacetic acid as a solvent can facilitate the reaction under less harsh thermal conditions, avoiding the need for a separate oxidizing agent. researchgate.net

| Reaction | Reactants | Key Features |

| Doebner-Miller | Aniline, α,β-Unsaturated Carbonyl Compound | Acid-catalyzed; often involves in situ formation of the unsaturated carbonyl. wikipedia.orgsynarchive.com |

| Skraup | Aniline, Glycerol, Oxidizing Agent (e.g., Nitrobenzene) | Uses glycerol, which dehydrates to acrolein; requires strong acid (H₂SO₄) and an oxidant. wikipedia.orgacs.org |

Friedländer Condensation and its Variants

The Friedländer synthesis is a versatile and widely used method for preparing quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.orgorganicreactions.org The reaction can be catalyzed by acids, bases, or simply by heat. organicreactions.orgyoutube.com This method is particularly valuable as it can lead to a wide array of polysubstituted quinolines. eurekaselect.com

Two primary mechanisms are proposed for the Friedländer synthesis. wikipedia.org

Aldol-First Pathway: The reaction begins with an intermolecular aldol (B89426) condensation between the two carbonyl compounds, which is often the rate-limiting step. wikipedia.orgcdnsciencepub.com The resulting adduct then undergoes dehydration and subsequent cyclization via imine formation to yield the quinoline. wikipedia.org

Schiff Base-First Pathway: Alternatively, the initial step can be the formation of a Schiff base between the 2-amino group and the carbonyl partner. This is followed by an intramolecular aldol-type condensation and dehydration to form the final product. wikipedia.org

Numerous variants have been developed to improve yields and expand the substrate scope. Catalysts such as iodine, p-toluenesulfonic acid, and various Lewis acids have been successfully employed. wikipedia.orgorganic-chemistry.org Solvent-free conditions, often coupled with microwave irradiation, have emerged as an environmentally friendly alternative to conventional heating. organic-chemistry.org Furthermore, transition-metal-free approaches have been developed, for example, using alcohols as starting materials, which are oxidized in situ. organic-chemistry.org

| Catalyst/Condition | Starting Materials | Advantage |

| p-Toluene sulphonic acid | 2-Aminoaryl ketone, Methylene ketone | Solvent-free, rapid, efficient. organic-chemistry.org |

| Molecular Iodine | 2-Aminoaryl ketone, Methylene ketone | Highly efficient catalyst. organic-chemistry.org |

| Nafion | 2-Aminoaryl ketone, Methylene ketone | Environmentally friendly, microwave-assisted. organic-chemistry.org |

| Neodymium(III) Nitrate | 2-Aminoaryl ketone, Methylene ketone | Rapid and efficient. organic-chemistry.org |

| CuBTC (MOF) | 2-Aminoaryl ketone, Carbonyl compound | High yield, solvent-free, reusable catalyst. rsc.org |

Pfitzinger Reaction Modifications for Quinoline-4-carboxylic Acids

The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids through the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid. wikipedia.org

A significant limitation of the classical Pfitzinger reaction is its reliance on basic conditions, which restricts the use of substrates with base-sensitive functional groups. nih.gov To overcome this, modifications have been developed that proceed under acidic conditions. documentsdelivered.comcapes.gov.br These improved methods expand the reaction's generality, allowing for the synthesis of quinoline-4-carboxylic acids that are not easily accessible under traditional basic conditions. documentsdelivered.com The Halberkann variant, for instance, involves the reaction of N-acyl isatins with a base to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org These modifications have broadened the utility of the Pfitzinger reaction in synthesizing diverse, biologically relevant molecules. researchgate.netimist.ma

Doebner Reaction and Hydrogen-Transfer Approaches

The Doebner reaction is a three-component reaction between an aniline, an aldehyde, and pyruvic acid, yielding quinoline-4-carboxylic acids. wikipedia.orgalchetron.com This reaction is a valuable alternative to the Pfitzinger synthesis. wikipedia.org The mechanism is thought to proceed either through an initial aldol condensation of pyruvic acid and the aldehyde, followed by a Michael addition of the aniline, or via the formation of a Schiff base between the aniline and aldehyde, followed by a Mannich-type reaction with the enol of pyruvic acid. nih.govyoutube.com The resulting intermediate then cyclizes and undergoes oxidation to form the aromatic quinoline ring. nih.gov

A significant challenge with the conventional Doebner reaction is that anilines bearing electron-withdrawing groups often give low yields. nih.govnih.gov To address this, a "Doebner hydrogen-transfer" strategy has been developed. nih.govacs.org In this modified approach, an excess of the aldehyde is used, and a Lewis acid like BF₃·THF acts as a promoter. thieme-connect.com The mechanism is believed to involve the formation of an imine, which is then attacked by the enol of pyruvic acid. The resulting dihydroquinoline intermediate does not rely on external or air oxidation; instead, it transfers a hydride to a second molecule of the imine, leading to the oxidized quinoline product and a reduced amine byproduct. nih.govthieme-connect.com This hydrogen-transfer process makes the reaction more robust and effective for a wider range of substrates, including electron-deficient anilines, and has been successfully applied to large-scale syntheses. nih.govthieme-connect.com

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the majority of the atoms from the starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. tandfonline.comtandfonline.com The Doebner reaction itself is a classical example of a three-component reaction for synthesizing quinoline-4-carboxylic acids. nih.govresearchgate.net

Modern MCR strategies have focused on improving the conditions and scope of these reactions. For example, modified Doebner reactions have been developed using green solvents like water and ethylene (B1197577) glycol with p-toluenesulfonic acid (p-TSA) as a catalyst. tandfonline.comtandfonline.com This approach offers mild reaction conditions, high conversion rates, and short reaction times. tandfonline.comtandfonline.comresearchgate.net The mechanism in this system involves p-TSA facilitating the condensation and subsequent cyclization, demonstrating broad functional group tolerance. tandfonline.com

The Doebner reaction has been successfully used in the synthesis of complex molecules, such as the drug Brequinar, highlighting the power of MCRs in pharmaceutical development. nih.gov Research continues to expand the utility of MCRs for quinoline synthesis, focusing on developing new catalytic systems and accommodating a wider range of substrates, including those with electron-donating and electron-withdrawing groups. nih.govtandfonline.com

Catalytic Approaches in Quinoline Carboxylic Acid Synthesis

Catalysis has revolutionized the synthesis of quinolines, offering milder reaction conditions, higher selectivity, and access to novel transformations. ias.ac.in Transition-metal catalysis, in particular, has become a dominant strategy for constructing complex quinoline scaffolds from simple starting materials. ias.ac.in

Copper-catalyzed systems have shown great promise. For instance, a copper-catalyzed aerobic oxidative dehydrogenative annulation of anilines and aldehydes provides a direct route to substituted quinolines. acs.orgnih.gov This method utilizes air as the oxidant, making it both practical and economical. acs.org Metal-organic frameworks (MOFs), such as CuBTC, have also been employed as highly effective heterogeneous catalysts for the Friedländer synthesis, benefiting from a high concentration of Lewis acidic active sites. rsc.org Other metals like cobalt, nickel, and iron have also been used to catalyze quinoline synthesis through various pathways, including dehydrogenative coupling and cascade reactions. rsc.orgorganic-chemistry.org

Beyond C2 functionalization, which is common due to the directing effect of the nitrogen atom, methods have been developed for site-selective C-H functionalization at other positions of the quinoline ring (C3-C8). acs.org This allows for the late-stage modification of the quinoline core, which is highly valuable for creating analogues. Furthermore, metal-free catalytic systems are gaining traction. nih.govnih.gov These can involve organocatalysts like iodine or phenalenyl-based molecules, or proceed via electrophilic cyclization, offering an environmentally benign alternative to transition-metal-based methods. organic-chemistry.orgnih.gov

| Catalyst Type | Reaction Description | Key Advantage |

| Copper Salts | Aerobic oxidative annulation of anilines and aldehydes. | Uses air as an oxidant; economical. ias.ac.inacs.orgnih.gov |

| Iron(III) Chloride | Three-component cascade of anilines, aldehydes, and nitroalkanes. | Inexpensive metal catalyst, operational simplicity. rsc.org |

| Cobalt(II) Acetate | Dehydrogenative cyclization of 2-aminoaryl alcohols and ketones. | Environmentally benign, one-pot synthesis. organic-chemistry.org |

| Nickel Catalysts | Dehydrogenative condensation of α-2-aminoaryl alcohols with ketones. | Sustainable synthesis from readily available alcohols. organic-chemistry.org |

| Iodine (Metal-Free) | Povarov-type reaction of aniline, aldehyde, and alkyne. | Lewis acidic organocatalyst, avoids transition metals. nih.gov |

Transition Metal-Catalyzed Cyclization and Annulation

Transition metal catalysis has become a powerful tool for the construction of the quinoline core, offering high efficiency and broad substrate scope. mdpi.comnih.gov Palladium, rhodium, and copper are among the most utilized metals in these synthetic transformations.

Palladium-catalyzed reactions are particularly prominent in quinoline synthesis. rsc.orgnih.gov One notable approach involves the oxidative cyclization of aryl allyl alcohols and anilines, which proceeds without the need for acids or bases. rsc.org Another strategy is the palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines, providing an efficient route to 2-arylquinolines. nih.gov Furthermore, palladium catalysis can be employed for the synthesis of quinolin-2(1H)-ones through a two-step process involving a Heck coupling reaction followed by acid-mediated cyclization. nih.gov A novel palladium-catalyzed method involves isocyanide insertion and a [4 + 1] cyclization to construct quinoline derivatives. rsc.org

Rhodium catalysts have also proven effective in the synthesis of quinolines through C-H activation and annulation reactions. mdpi.comacs.orgsnnu.edu.cnrsc.org Rhodium(III)-catalyzed oxidative annulation of pyridines with alkynes, using Cu(OAc)₂ as an oxidant, allows for the selective synthesis of quinolines through a cascade C-H activation. acs.orgsnnu.edu.cn This method is notable for its oxidant-dependent selectivity. acs.orgsnnu.edu.cn Another rhodium-catalyzed approach involves the dehydrogenative annulation of N-arylmethanimines with vinylene carbonate, providing access to C3,C4-nonsubstituted quinolines. acs.org

Copper-catalyzed reactions offer an alternative pathway for quinoline synthesis. For instance, copper-catalyzed annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines can produce 4-trifluoromethyl quinolines under redox-neutral conditions. mdpi.com

Table 1: Comparison of Transition Metal-Catalyzed Methods for Quinoline Synthesis

| Catalyst System | Starting Materials | Key Features |

| Pd(OAc)₂ | Aryl allyl alcohols, anilines | Acid/base-free, broad substrate scope rsc.org |

| Pd catalyst | o-aminocinnamonitriles, arylhydrazines | Cascade denitrogenative addition and cyclization nih.gov |

| [RhCp*Cl₂]₂ / Cu(OAc)₂ | Pyridines, alkynes | Oxidant-dependent selectivity, cascade C-H activation acs.orgsnnu.edu.cn |

| Rh catalyst | N-arylmethanimines, vinylene carbonate | Access to C3,C4-nonsubstituted quinolines acs.org |

| Cu catalyst | Ketone oxime acetates, ortho-trifluoroacetyl anilines | Redox-neutral conditions mdpi.com |

Organocatalysis and N-Heterocyclic Carbene (NHC) Catalysis

Organocatalysis has emerged as a powerful, metal-free approach for the synthesis of quinoline derivatives, aligning with the principles of green chemistry. dntb.gov.uanih.gov These methods often utilize small organic molecules to catalyze reactions, avoiding the use of toxic and expensive heavy metals. nih.gov

One prominent organocatalytic strategy is the asymmetric synthesis of complex cyclopenta[b]quinoline derivatives. nih.govacs.orgacs.org This one-pot procedure involves the reaction of aldehydes, anilines, and nitroalkenes, yielding products with multiple stereogenic centers in high yields and excellent stereoselectivities. nih.govacs.orgacs.org The Povarov reaction, an aza-Diels-Alder reaction, is a key step in this transformation, leading to the formation of the tricyclic quinoline core. acs.org Various organocatalysts, such as l-proline, have been successfully employed in quinoline synthesis. researchgate.net

N-Heterocyclic carbenes (NHCs) have also been investigated as catalysts for the synthesis of quinoline derivatives, although specific applications leading directly to 5-methylquinoline-8-carboxylic acid are less commonly reported. However, the principles of NHC catalysis are relevant to the broader field of quinoline synthesis.

Table 2: Organocatalytic Approaches to Quinoline Derivatives

| Catalyst | Reaction Type | Starting Materials | Key Advantages |

| Chiral organocatalysts | Asymmetric Povarov reaction | Aldehydes, anilines, nitroalkenes | High enantioselectivity, metal-free nih.govacs.orgacs.org |

| l-Proline | Condensation/cyclization | Various | Green, readily available catalyst researchgate.net |

Oxidative Annulation Techniques

Oxidative annulation has become a key strategy for the synthesis of quinolines, often involving C-H bond activation and the formation of the heterocyclic ring in a single step. mdpi.comresearchgate.net These methods are highly atom-economical and can provide access to a wide range of substituted quinolines.

Transition-metal catalysis plays a central role in many oxidative annulation reactions. For example, rhodium(III)-catalyzed oxidative annulation of pyridines with alkynes, using Cu(OAc)₂ as an oxidant, proceeds through a double C-H activation to form the quinoline ring. acs.orgsnnu.edu.cn Similarly, palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines is another effective method. rsc.org

Metal-free oxidative annulation techniques have also been developed. A notable example involves the use of K₂S₂O₈ to promote the oxidative annulation of anilines and aryl ketones, with DMSO serving as a methine equivalent, to produce 4-arylquinolines. organic-chemistry.org This method highlights the potential for developing more sustainable synthetic routes.

Visible-light-mediated oxidative cyclization offers a green alternative, using anthraquinone (B42736) as an organic photocatalyst and DMSO as an oxidant to synthesize quinolines from 2-aminobenzyl alcohols and secondary alcohols at room temperature. organic-chemistry.org

Table 3: Oxidative Annulation Techniques for Quinoline Synthesis

| Catalyst/Promoter | Starting Materials | Key Features |

| Rh(III) / Cu(OAc)₂ | Pyridines, alkynes | Double C-H activation acs.orgsnnu.edu.cn |

| Pd(OAc)₂ | Aryl allyl alcohols, anilines | Acid/base-free rsc.org |

| K₂S₂O₈ | Anilines, aryl ketones, DMSO | Metal-free, DMSO as methine source organic-chemistry.org |

| Anthraquinone / Visible Light | 2-aminobenzyl alcohols, secondary alcohols | Photocatalytic, room temperature organic-chemistry.org |

Green Chemistry Principles in the Synthesis of this compound Derivatives

The application of green chemistry principles to the synthesis of quinoline derivatives aims to reduce the environmental impact of chemical processes by minimizing waste, using safer solvents, and improving energy efficiency. researchgate.nettandfonline.comresearchgate.net

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. researchgate.net The synthesis of quinoline derivatives in aqueous media has been explored to develop more environmentally friendly protocols. mdpi.com For instance, the use of recyclable nanocatalysts, such as Fe₃O₄ nanoparticles, has enabled the three-component synthesis of pyrimido[4,5-b]quinolones in water under reflux conditions. nih.gov The catalyst can be recovered and reused multiple times without a significant loss of activity. nih.gov The use of p-toluenesulfonic acid (p-TSA) and para-sulfonic acid calix mdpi.comarene (CX4SO3H) as catalysts in greener solvents like water and ethanol (B145695) has also been reported to be effective. researchgate.net

Solvent-free reactions and microwave-assisted synthesis are two key strategies in green chemistry that can significantly reduce reaction times and energy consumption. tandfonline.comlew.robenthamdirect.com

Solvent-free conditions have been successfully applied to the Friedländer synthesis of quinolines using nanocatalysts like ZnO/carbon nanotubes. nih.gov This method allows for the production of various quinolines in moderate to good yields without the need for a solvent. nih.gov Another example is the solvent-free synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives using a nanocatalyst at 80 °C. nih.gov

Microwave-assisted synthesis has been shown to dramatically accelerate the synthesis of quinoline derivatives. nih.govcam.ac.uklew.ro The Friedländer synthesis, for example, can be optimized using neat acetic acid as both a solvent and catalyst under microwave irradiation, reducing the reaction time to just 5 minutes with excellent yields. nih.govcam.ac.uk This method is a significant improvement over traditional heating methods that require longer reaction times and often harsher conditions. nih.govcam.ac.uk Microwave irradiation has been used in the one-pot, three-component synthesis of benzo[f]pyrrolo[1,2-a]quinoline derivatives, resulting in shorter reaction times and reduced solvent consumption. lew.ro

Table 4: Green Synthesis Approaches for Quinoline Derivatives

| Method | Catalyst/Conditions | Key Advantages |

| Aqueous Medium Reaction | Fe₃O₄ Nanoparticles | Recyclable catalyst, use of water as solvent nih.gov |

| Solvent-Free Synthesis | ZnO/Carbon Nanotubes | No solvent required, good yields nih.gov |

| Microwave-Assisted Synthesis | Neat Acetic Acid / Microwave | Rapid reaction times, high yields nih.govcam.ac.uk |

| Microwave-Assisted Synthesis | - | Shorter reaction times, reduced solvent use lew.ro |

Regioselective Functionalization of the Quinoline Core

The regioselective functionalization of the quinoline core is crucial for the synthesis of specific derivatives like this compound and for the development of structure-activity relationships. nih.govmdpi.comnih.gov C-H activation has emerged as a powerful tool for the direct and selective introduction of functional groups onto the quinoline ring. nih.govmdpi.comnih.gov

Transition metal catalysis is widely employed for the regioselective functionalization of quinolines. mdpi.comnih.gov For example, palladium-catalyzed C-H activation allows for the arylation of quinoline N-oxides at the C2 position with good regioselectivity. mdpi.com The directing group plays a critical role in determining the site of functionalization. nih.gov The nitrogen atom in the quinoline ring can act as a directing group, facilitating C-H activation at the C8 position. nih.gov

Metal-free methods for regioselective functionalization have also been developed. A novel method for the synthesis of quinoline-2-thiones involves the deoxygenative C-H functionalization of quinoline-N-oxides with thiourea, activated by triflic anhydride (B1165640), which offers high regioselectivity for the C2 position. organic-chemistry.org

The combination of different synthetic strategies, such as Br/Mg exchange reactions and direct magnesiations, allows for the sequential and regioselective functionalization of multiple positions on the quinoline ring. acs.org This approach provides access to highly functionalized quinolines that would be difficult to synthesize using traditional methods. acs.org

Table 5: Regioselective Functionalization of the Quinoline Core

| Method | Catalyst/Reagent | Position Functionalized | Key Features |

| Palladium-Catalyzed C-H Activation | Pd(OAc)₂ | C2 | Good regioselectivity on quinoline N-oxides mdpi.com |

| Metal-Free Deoxygenative Functionalization | Triflic anhydride / Thiourea | C2 | High regioselectivity for quinoline-2-thiones organic-chemistry.org |

| Br/Mg Exchange and Direct Magnesiation | i-PrMgCl·LiCl, TMP₂Mg·2LiCl | C4, C3, C2, C8 | Sequential and versatile functionalization acs.org |

Chemical Reactivity and Derivatization Studies of 5 Methylquinoline 8 Carboxylic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety at the 8-position of the quinoline (B57606) ring is a primary site for chemical modification, enabling decarboxylation, esterification, amidation, and hydrolysis reactions.

Decarboxylative Reactions and their Catalytic Applications

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a fundamental transformation. While often requiring forcing conditions for simple aromatic carboxylic acids, catalytic methods have been developed to facilitate this process under milder conditions. afinitica.com Copper-catalyzed protodecarboxylation has emerged as an effective method. For instance, using a catalyst system generated in situ from copper(I) oxide and 1,10-phenanthroline (B135089) under microwave irradiation allows for the smooth decarboxylation of various aromatic carboxylic acids. afinitica.com This method has been shown to be general, including for nonactivated benzoates. afinitica.com

Photoredox catalysis offers another modern approach to decarboxylation. sioc.ac.cn Systems utilizing organic photoredox catalysts can mediate the hydrodecarboxylation of carboxylic acids. organic-chemistry.org These reactions often proceed via radical intermediates, where the carboxylate is oxidized by a photoexcited catalyst, leading to decarboxylation and the formation of an alkyl radical. sioc.ac.cn Additionally, gold(I)-N-heterocyclic carbene (NHC) complexes have been shown to facilitate the decarboxylation of aromatic carboxylic acids to form gold(I)-aryl complexes under mild conditions without the need for a co-catalyst. rsc.org The stability of the resulting carbanion intermediate can influence the reaction rate, though a direct correlation is not always observed. nih.gov

Catalytic decarboxylation reactions are valuable not only for the removal of the carboxylic acid group but also in the context of cross-coupling reactions where the carboxylate acts as a leaving group.

Esterification and Amidation Strategies

Esterification: The conversion of the carboxylic acid to an ester is a common and crucial transformation. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic method. masterorganicchemistry.com Various acid catalysts, including sulfuric acid and tosic acid, can be employed, and the alcohol often serves as the solvent. masterorganicchemistry.com Modern methods have focused on developing milder and more efficient catalysts. For example, silica (B1680970) chloride has been shown to be an effective catalyst for both esterification and transesterification. organic-chemistry.org Other approaches include the use of peptide coupling reagents like TBTU, TATU, or COMU, which can facilitate esterification at room temperature. organic-chemistry.org

Amidation: The formation of amides from 5-Methylquinoline-8-carboxylic acid is another important derivatization. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. For instance, 8-aminoquinoline (B160924) amides of triterpenoic acids have been synthesized by converting the acid to its acyl chloride using oxalyl chloride, and then reacting it with 8-aminoquinoline. mdpi.com Direct amidation methods are also being explored. For example, cobalt-catalyzed C-H amidation has been used to synthesize N-aryl-2-aminopyridines. researchgate.net Research into the amidation of related quinoline structures, such as the Ru(II)-catalyzed amidation of 8-methylquinolines with azides, provides insights into potential strategies for functionalizing the carboxylic acid group of this compound or its derivatives. researchgate.net

Table 1: Examples of Esterification and Amidation Reagents

| Transformation | Reagent/Catalyst | Description |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄, TsOH) | Fischer-Speier esterification; equilibrium reaction. masterorganicchemistry.com |

| Silica Chloride | Efficient catalyst for esterification and transesterification. organic-chemistry.org | |

| TBTU, TATU, COMU | Peptide coupling reagents for room temperature esterification. organic-chemistry.org | |

| Amidation | Oxalyl Chloride, then Amine | Forms a reactive acyl chloride intermediate. mdpi.com |

| Ru(II) complexes | Catalyzes amidation of C(sp3)-H bonds in related quinolines. researchgate.net |

Hydrolysis and Carboxylate-Mediated Reactions

The hydrolysis of esters derived from this compound back to the parent carboxylic acid is a fundamental reaction, often achieved using acidic or basic conditions. youtube.com Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. masterorganicchemistry.comyoutube.com Base-catalyzed hydrolysis, or saponification, proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. youtube.com The choice of conditions can be influenced by the presence of other functional groups in the molecule.

Carboxylate-mediated reactions can also be utilized. For example, 5-chloro-8-hydroxyquinoline (B194070) esters of carboxylic acids have been used as selective reagents for the acylation of aminoacyl derivatives of nucleosides and nucleotides. nih.gov Furthermore, the hydrolysis of methyl esters can be catalyzed by a combination of a carboxylic acid and a strong acid, with the removal of methanol (B129727) driving the reaction to completion. google.com Ionic liquids have also been explored as catalysts for the hydrolysis of organic carboxylic acid esters. google.com

Methyl Group Functionalization at the 5-Position

The methyl group at the 5-position of the quinoline ring offers another handle for chemical modification, allowing for oxidation to other functional groups and for the formation of new carbon-carbon bonds through alkylation and arylation.

Oxidation to Other Functional Groups (e.g., Aldehyde, Alcohol)

The oxidation of the methyl group on the quinoline ring can lead to the formation of aldehydes, alcohols, or the corresponding carboxylic acid. The outcome of the oxidation is dependent on the oxidizing agent and the reaction conditions. Vigorous oxidation of methylquinolines can lead to the formation of pyridine (B92270) carboxylic acids. askfilo.compvamu.edu For instance, oxidation of a methyl group on an aromatic ring to a carboxylic acid group can be achieved using reagents like potassium permanganate (B83412) (KMnO₄) or a mixture of sulfuric acid and vanadium pentoxide or manganese dioxide. chemspider.comgoogle.com The oxidation of 4-methylquinoline (B147181) has been studied, suggesting that the methyl group is typically oxidized before the benzene (B151609) ring. pvamu.edu The selective oxidation to an aldehyde or alcohol requires milder and more controlled oxidizing conditions.

Alkylation and Arylation Reactions

Alkylation: The functionalization of the methyl group via alkylation reactions expands the structural diversity of 5-methylquinoline (B1294701) derivatives. Rhodium(I)-catalyzed ortho-alkylation of quinolines with olefins has been demonstrated as a powerful method for C-H bond activation, leading to the formation of new C-C bonds. nih.gov While this typically occurs at the C2 position of the quinoline ring, functionalization at the methyl group can be achieved through different synthetic strategies.

Arylation: Palladium-catalyzed arylation of the benzylic C-H bond of 8-methylquinolines with aryl iodides has been developed to synthesize 8-benzoylquinolines. acs.org This reaction proceeds through a sequential arylation and oxidation process. This methodology provides a route to introduce aryl groups at the methyl position, significantly increasing the molecular complexity and providing access to a new class of quinoline derivatives.

Table 2: Summary of Functionalization Reactions at the 5-Methyl Position

| Reaction Type | Reagent/Catalyst | Product Functional Group |

|---|---|---|

| Oxidation | KMnO₄ | Carboxylic Acid chemspider.com |

| H₂SO₄, V₂O₅/MnO₂ | Carboxylic Acid google.com | |

| Arylation | Pd(OAc)₂, Aryl Iodide | Benzoyl acs.org |

Quinoline Ring System Modifications and Substituent Effects

The reactivity of the this compound molecule is governed by the electronic interplay between the quinoline nucleus and its substituents: the electron-donating methyl group and the electron-withdrawing carboxylic acid group. The quinoline system itself consists of two fused aromatic rings—a benzene ring and a pyridine ring. The pyridine ring is generally deactivated towards electrophilic attack due to the electronegative nitrogen atom, which draws electron density from the ring. Consequently, reactions often favor the carbocyclic (benzene) part of the quinoline scaffold. reddit.com

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for modifying aromatic rings. byjus.commasterorganicchemistry.com The outcome of such reactions on this compound is dictated by the directing effects of the existing substituents.

Directing Effects: The methyl group at the C-5 position is an activating group, meaning it increases the rate of electrophilic substitution and directs incoming electrophiles to the ortho (C-6) and para (C-7, relative to the C-5/C-10 bond) positions. libretexts.org Conversely, the carboxylic acid group at the C-8 position is a deactivating group, which slows the reaction rate and directs incoming electrophiles to the meta position (C-6). libretexts.org The quinoline nitrogen atom strongly deactivates the heterocyclic ring, making substitution on the carbocyclic ring much more favorable. reddit.com

Predicted Regioselectivity: The combined influence of the substituents points towards a preferred site of electrophilic attack. Both the C-5 methyl group (ortho-directing) and the C-8 carboxylic acid group (meta-directing) steer incoming electrophiles towards the C-6 position. The C-7 position is also a potential site, being para to the activating methyl group and ortho to the deactivating carboxylic acid group. However, the concerted directing effect towards C-6 suggests it is the most probable site for substitution.

Reactions like nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) would be expected to yield the 6-substituted derivative of this compound as the major product. byjus.com

| Reaction Type | Reagents | Key Substituent Effects | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | -CH₃ (C-5): ortho-directing-COOH (C-8): meta-directing | 6-Nitro-5-methylquinoline-8-carboxylic acid |

| Halogenation | Br₂, FeBr₃ | -CH₃ (C-5): ortho-directing-COOH (C-8): meta-directing | 6-Bromo-5-methylquinoline-8-carboxylic acid |

| Sulfonation | SO₃, H₂SO₄ | -CH₃ (C-5): ortho-directing-COOH (C-8): meta-directing | 5-Methyl-8-carboxyquinoline-6-sulfonic acid |

While the electron-rich quinoline ring is generally unreactive towards nucleophiles, the introduction of a halogen atom (e.g., chlorine, bromine) at specific positions can facilitate Nucleophilic Aromatic Substitution (SNAr). These reactions are particularly effective if the halogen is positioned ortho or para to a strong electron-withdrawing group.

In a study on the related compound 4-chloro-8-methylquinolin-2(1H)-one, the chlorine atom at the C-4 position was shown to be susceptible to displacement by various nucleophiles. mdpi.com For instance, reaction with hydrazine (B178648) hydrate (B1144303) led to the formation of 4-hydrazino-8-methylquinolin-2(1H)-one. mdpi.com This reactivity demonstrates that a halogenated analogue of this compound, such as a 4-chloro derivative, would likely undergo similar SNAr reactions. The presence of the electron-withdrawing quinoline nitrogen and the C-8 carboxylic acid group would further activate a C-4 or C-2 halogen towards nucleophilic attack.

| Halogenated Substrate Analogue | Nucleophile | Reaction Conditions | Product Type | Reference |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine hydrate (N₂H₄·H₂O) | DMF, reflux | 4-Hydrazino-8-methylquinolin-2(1H)-one | mdpi.com |

| 4-Chloro-8-methylquinolin-2(1H)-one | Sodium azide (B81097) (NaN₃) | DMF, reflux | 4-Azido-8-methylquinolin-2(1H)-one | mdpi.com |

| 2,4-Dichloro-8-methylquinoline | Hydrazine hydrate | Ethanol (B145695), reflux | 4-Hydrazino-2-chloro-8-methylquinoline | mdpi.com |

Transition-metal-catalyzed C-H bond activation has become a powerful tool for the direct functionalization of otherwise inert C-H bonds, offering an efficient route to complex molecules. nih.gov The quinoline scaffold is an excellent substrate for these reactions, as the nitrogen atom can act as a directing group, guiding the metal catalyst to a specific C-H bond, most commonly at the C-8 position. acs.orgrsc.org

While the C-8 position in this compound is already substituted, C-H activation can be directed to other sites. The C-8 carboxylic acid itself can serve as a directing group for functionalization at the C-7 position. Furthermore, the benzylic C-H bonds of the 5-methyl group are potential sites for activation. Research on 8-methylquinolines has demonstrated that the C(sp³)–H bonds of the methyl group can be functionalized through catalysis with metals like rhodium, palladium, and cobalt. nih.gov For example, rhodium(III)-catalyzed amidation of 8-methylquinolines has been achieved using N-hydroxyphthalimides as the amidation source. These precedents suggest that direct functionalization of the 5-methyl group in this compound is a viable synthetic strategy.

| Substrate Type | Catalyst/Reagents | Functionalization Site | Reaction Type | Reference |

| Quinoline N-Oxides | Pd(OAc)₂, Ag₂CO₃ | C-8 | Heteroarylation | nih.gov |

| Quinolines | Cp*Co(III), Allyl Alcohol | C-8 | Allylation | acs.org |

| Quinoline N-Oxides | Brønsted Acid, Ynamides | C-8 | Metal-free functionalization | rsc.org |

| 8-Methylquinolines | Rh(III), N-hydroxyphthalimides | C(sp³)–H of methyl group | Amidation | nih.gov |

Complexation and Coordination Chemistry involving the Quinoline Nitrogen and Carboxylic Acid

This compound possesses two key sites for coordination with metal ions: the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylic acid group. This arrangement allows it to function as a bidentate chelating ligand, forming stable five-membered rings with a central metal ion. The resulting complexes have applications in various fields, including materials science and catalysis.

The parent compound, 8-quinolinecarboxylic acid, is known to form complexes with a range of transition metals. For example, it has been used in the synthesis of novel oxorhenium(V) complexes. sigmaaldrich.com Similarly, derivatives of 8-hydroxyquinoline (B1678124), where the hydroxyl group is analogous to the carboxylic acid in its ability to coordinate via oxygen, readily form complexes with metals like aluminum, ruthenium, and rhodium. mdpi.comresearchgate.net

The coordination of this compound to a metal ion, such as Cu(II) or Zn(II), would involve the deprotonation of the carboxylic acid to form a carboxylate. The ligand then binds to the metal center through one of the carboxylate oxygens and the quinoline nitrogen, creating a stable chelate structure. The presence of the methyl group at C-5 can sterically and electronically influence the properties of the resulting metal complex.

Advanced Spectroscopic and Analytical Characterization of 5 Methylquinoline 8 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 5-methylquinoline-8-carboxylic acid and its derivatives. nih.govtsijournals.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the molecule.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns, and integration of the signals reveal the arrangement of hydrogen atoms. uncw.educhemicalbook.com For instance, the aromatic protons on the quinoline (B57606) ring system exhibit characteristic shifts in the downfield region, typically between 7.0 and 9.0 ppm. The methyl group protons at position 5 would appear as a singlet in the upfield region, around 2.5-3.0 ppm. The carboxylic acid proton is often observed as a broad singlet at a very downfield chemical shift, usually above 10 ppm, and is exchangeable with deuterium. researchgate.net

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. chemicalbook.com The carbonyl carbon of the carboxylic acid group typically resonates in the range of 165-185 ppm. princeton.edu The carbons of the quinoline ring appear in the aromatic region (approximately 120-150 ppm), while the methyl group carbon shows a signal in the aliphatic region (around 15-25 ppm).

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Quinoline Aromatic Protons | 7.0 - 9.0 | 120 - 150 |

| 5-Methyl Group Protons | 2.5 - 3.0 | 15 - 25 |

| 8-Carboxylic Acid Proton | > 10 (broad) | 165 - 185 |

Note: These are general ranges and can be influenced by the solvent and the presence of other substituents.

Mass Spectrometry (MS and HRMS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound and its derivatives. mdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of a compound with a high degree of confidence. nih.govcsic.es

In a typical mass spectrum of this compound (C₁₁H₉NO₂), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (187.198 g/mol ). synquestlabs.com The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (·OH, -17 Da) and the loss of a carboxyl group (·COOH, -45 Da). libretexts.orgyoutube.comyoutube.com For aromatic compounds, the molecular ion peak is often quite stable and prominent. libretexts.org

The fragmentation of the quinoline ring system itself can also provide characteristic ions. The study of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS) techniques, helps to elucidate the structure of unknown derivatives by piecing together the molecular puzzle from its fragments. nih.govcore.ac.uk

Table 2: Predicted m/z Values for Key Fragments of this compound in Mass Spectrometry

| Fragment | Predicted m/z |

| [M]⁺ | 187.06 |

| [M-OH]⁺ | 170.06 |

| [M-COOH]⁺ | 142.07 |

| [M+H]⁺ | 188.07 |

| [M+Na]⁺ | 210.05 |

Note: These values are based on the monoisotopic mass of the most common isotopes. uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of this compound.

IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of the functional groups present in the molecule. libretexts.orgdocbrown.info The carboxylic acid group exhibits two very characteristic absorptions: a broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a strong C=O (carbonyl) stretching band around 1700 cm⁻¹. The C-H stretching vibrations of the methyl group and the aromatic ring are typically observed around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the quinoline ring system give rise to a series of bands in the 1450-1600 cm⁻¹ region. nist.govmdpi.com

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. spectrabase.com The quinoline ring system, being an aromatic and conjugated system, absorbs UV light, typically showing multiple absorption bands. The position and intensity of these bands can be influenced by the substituents on the ring. The carboxylic acid and methyl groups can cause shifts in the absorption maxima (λ_max) compared to the parent quinoline molecule. Studies on related compounds like 5-hydroxyquinoline (B119867) show that different conformers can have distinct UV absorption profiles. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | ~1700 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Methyl Group | C-H Stretch | 2850 - 3000 |

| Quinoline Ring | C=C and C=N Stretches | 1450 - 1600 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.com This technique provides accurate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the quinoline ring system and the orientation of the carboxylic acid and methyl groups. mdpi.com

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical techniques, such as cyclic voltammetry (CV), are used to investigate the redox properties of this compound and its derivatives. researchgate.netmdpi.com CV can determine the oxidation and reduction potentials of the molecule, providing information about its electronic properties and its ability to participate in electron transfer reactions.

The quinoline moiety is electrochemically active, and the presence of the electron-withdrawing carboxylic acid group and the electron-donating methyl group will influence its redox behavior. Studies on similar quinoline derivatives have shown that the oxidation and reduction potentials are strongly correlated with the chemical structure. mdpi.com For example, the oxidation process often involves the quinoline ring system, and the potentials can be affected by the pH of the solution. researchgate.netresearchgate.net The electrochemical behavior of derivatives can be compared to understand the electronic effects of different substituents. mdpi.com

Chromatographic Techniques (HPLC, GC-MS, UPLC) for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing mixtures containing this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation and quantification of non-volatile and thermally labile compounds like carboxylic acids. nih.gov Different stationary and mobile phases can be employed to achieve optimal separation. A UV detector is commonly used for detection, as the quinoline ring is a strong chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for more volatile derivatives or after derivatization of the carboxylic acid group to an ester. researchgate.net GC provides high-resolution separation, while the mass spectrometer allows for the identification and quantification of the separated components. researchgate.netresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. researchgate.net UPLC coupled with mass spectrometry (UPLC-MS) is a particularly powerful technique for the rapid and sensitive analysis of complex mixtures of this compound and its derivatives. nih.govresearchgate.net

Computational Chemistry and Modeling Studies of 5 Methylquinoline 8 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of 5-Methylquinoline-8-carboxylic acid. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, which in turn reveals its electronic structure and potential for chemical reactivity.

DFT calculations can be used to optimize the three-dimensional geometry of this compound, predicting bond lengths, bond angles, and dihedral angles with high accuracy. From this optimized structure, a variety of electronic properties can be calculated. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. For related quinoline (B57606) derivatives, DFT calculations have been instrumental in predicting electronic properties like HOMO-LUMO gaps, which influence redox activity and interaction with biological targets.

Furthermore, these calculations generate an electrostatic potential map, which illustrates the charge distribution across the molecule. This map highlights electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), offering predictions about how the molecule will interact with other reagents or biological macromolecules. For instance, the nitrogen atom in the quinoline ring and the oxygen atoms of the carboxylic acid group are expected to be regions of high electron density. Such computational studies on related 8-hydroxyquinoline (B1678124) derivatives have been used to supplement experimental data, for example, by simulating NMR chemical shifts to confirm structural assignments. mdpi.com

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C₁₁H₉NO₂ | Basic chemical identity. uni.lu |

| Monoisotopic Mass | 187.06332 Da | Precise mass used in mass spectrometry. uni.lu |

| XlogP (predicted) | 2.3 | Indicates lipophilicity and potential membrane permeability. uni.lu |

| Hydrogen Bond Donors | 1 | The carboxylic acid -OH group. |

| Hydrogen Bond Acceptors | 3 | The quinoline nitrogen and the two carboxylic acid oxygens. |

This table contains data predicted by computational models and sourced from chemical databases.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations model the movements and interactions of atoms and molecules by applying the laws of classical mechanics.

For this compound, MD simulations are crucial for conformational analysis. The molecule possesses some flexibility, particularly around the rotatable bond connecting the carboxylic acid group to the quinoline ring. MD simulations can explore the potential energy surface to identify low-energy, stable conformations of the molecule in different environments, such as in an aqueous solution or bound to a protein. Studies on other carboxylic acid-containing molecules have used MD to understand the influence of solvation on the conformation of the molecule. nih.gov

Moreover, MD simulations are invaluable for studying the interactions between this compound and a biological target, such as an enzyme or receptor. After an initial binding pose is predicted by molecular docking, MD simulations can refine this pose and assess the stability of the ligand-receptor complex over time (e.g., nanoseconds to microseconds). researchgate.net These simulations provide detailed information on intermolecular interactions, such as hydrogen bonds and π-π stacking, and can calculate the binding free energy, offering a quantitative measure of binding affinity. researchgate.net

In Silico Screening and Virtual Library Design

In silico screening and virtual library design are computational strategies used to identify promising new molecules for specific applications, such as drug discovery. These approaches leverage computational power to evaluate large numbers of compounds rapidly.

Virtual screening could be employed to search for potential biological targets for this compound. This process, sometimes called inverse virtual screening, involves docking the molecule against a library of known protein structures to identify which proteins it is most likely to bind to. researchgate.netfrontiersin.org This can help to formulate hypotheses about its mechanism of action.

Conversely, if a biological target is already known, virtual libraries can be designed around the this compound scaffold. By computationally adding a variety of different chemical groups at various positions on the molecule, a virtual library of thousands of derivatives can be created. These derivatives can then be screened in silico (e.g., through molecular docking) against the target protein to prioritize which new compounds are most likely to have improved activity. mdpi.com This approach significantly accelerates the drug discovery process by focusing synthetic efforts on the most promising candidates.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. By modeling the transition states and intermediate structures along a reaction pathway, researchers can understand how a reaction proceeds and what factors influence its outcome.

For the synthesis or transformation of this compound, computational methods can be used to study potential reaction mechanisms. For example, in the synthesis of related 8-methyltetrahydroquinoline derivatives, computational studies can help propose the most likely reaction pathway. tandfonline.com DFT calculations can map out the energy profile of a proposed reaction, identifying the activation energies for each step. This allows chemists to understand why certain reagents or conditions favor the formation of the desired product and can help in optimizing reaction conditions to improve yield and selectivity. These studies can also predict the regioselectivity of reactions, such as electrophilic substitution on the quinoline ring, by analyzing the calculated electron densities and orbital coefficients at different positions.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical and machine learning methods that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively.

To build a QSAR model for a series of compounds based on the this compound scaffold, a set of derivatives would first be synthesized and tested for a specific biological activity. Then, a wide range of molecular descriptors (numerical values that encode different aspects of the molecule's structure, such as electronic, steric, and hydrophobic properties) would be calculated for each derivative. QSAR methods then use statistical techniques to build a mathematical equation that relates these descriptors to the observed activity. nih.gov This resulting model can then be used to predict the activity of new, unsynthesized derivatives, guiding further optimization. QSAR models for broader classes of methylquinoline isomers have been used to predict properties like mutagenicity.

Similarly, QSPR models can be developed to predict physical properties like boiling point, solubility, or chromatographic retention time. These models are valuable in chemical engineering and environmental science for predicting the behavior and fate of chemicals without the need for extensive experimental measurement. The development of these models relies on generating robust molecular descriptors and applying machine learning algorithms to establish a predictive relationship. nih.gov

Biological and Pharmacological Investigations of 5 Methylquinoline 8 Carboxylic Acid and Its Analogues

Antimicrobial Efficacy and Mechanisms of Action

Quinoline (B57606) derivatives have a long-standing history as effective antimicrobial agents. researchgate.netnih.gov Their utility spans from antibacterial to antifungal and antiprotozoal applications, with a notable capacity to combat resistant pathogens.

Antibacterial Activity (e.g., DNA Gyrase and Topoisomerase IV Inhibition)

While direct studies on the antibacterial activity of 5-Methylquinoline-8-carboxylic acid are not extensively documented, the broader class of quinoline carboxylic acids is well-established for its potent antibacterial effects, primarily through the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. researchgate.netnih.govnih.gov These enzymes are crucial for bacterial DNA replication, transcription, and repair, making them prime targets for antimicrobial drugs. nih.govnih.gov

Quinolones, a major class of synthetic antibiotics, function by stabilizing the complex formed between these enzymes and DNA, which leads to the accumulation of double-strand DNA breaks and ultimately bacterial cell death. nih.gov DNA gyrase is the primary target in many Gram-negative bacteria, while topoisomerase IV is the main target in several Gram-positive bacteria. researchgate.netnih.gov

Research on various quinoline derivatives has demonstrated significant activity. For instance, certain quinoline-2-one derivatives have shown promising antibacterial action against a range of multidrug-resistant Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids have exhibited considerable in vitro activity against Gram-negative microorganisms and Staphylococcus aureus. nih.gov The development of arylated quinoline carboxylic acids has also led to the discovery of potent inhibitors of Mycobacterium tuberculosis DNA gyrase. nih.gov

Interactive Table: Antibacterial Activity of Selected Quinoline Analogues

| Compound Class | Target Organisms | Mechanism of Action | Reference |

|---|---|---|---|

| Quinoline-2-one derivatives | Multidrug-resistant Gram-positive bacteria (e.g., MRSA) | Dihydrofolate reductase inhibition | nih.gov |

| 1-Alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids | Gram-negative microorganisms, Staphylococcus aureus | Not specified | nih.gov |

| Arylated quinoline carboxylic acids | Mycobacterium tuberculosis | DNA gyrase inhibition | nih.gov |

Antifungal and Antiprotozoal Activities

The antifungal potential of quinoline derivatives has been a subject of significant investigation. researchgate.netnih.gov While specific data on this compound is sparse, studies on its analogues, particularly 8-hydroxyquinolines, reveal potent antifungal properties. scienceopen.comsynquestlabs.com These compounds are known to exert their effects through various mechanisms, including disruption of the fungal cell wall and interference with the integrity of the cytoplasmic membrane. synquestlabs.com

For example, 2-Methyl-8-quinolinol and its substituted derivatives have been tested against a variety of fungi, including Aspergillus niger and Trichophyton mentagrophytes, with some analogues demonstrating significant fungitoxicity. scienceopen.com Furthermore, quinoline-based hydroxyimidazolium hybrids have shown notable antifungal activity against clinically important pathogens like Cryptococcus neoformans and Candida species. bldpharm.com The structural similarity of quinolines to established antifungal agents like terbinafine (B446) has also spurred interest in their development as new antifungal drugs. uni.lu

In addition to their antifungal properties, quinoline derivatives have a historical and ongoing role in combating protozoal infections, most notably malaria. bldpharm.com

Efficacy Against Multidrug-Resistant Strains

A critical area of research is the efficacy of new antimicrobial agents against multidrug-resistant (MDR) pathogens. Quinoline derivatives have shown considerable promise in this regard. nih.govnih.gov Studies have reported the development of facilely accessible quinoline compounds that display potent antibacterial activity against a panel of MDR Gram-positive bacterial strains, including MRSA, vancomycin-resistant Enterococci faecalis (VRE), and Clostridium difficile. nih.gov

Furthermore, quinoline-2-one derivatives have been identified as promising antibacterial agents against MDR Gram-positive bacteria. nih.gov The ability of certain quinoline compounds to overcome existing resistance mechanisms makes them valuable leads for the development of new antibiotics to address the growing threat of antimicrobial resistance. nih.gov For instance, cloxyquin (5-chloroquinolin-8-ol) has demonstrated good antituberculosis activity, even against multidrug-resistant isolates of Mycobacterium tuberculosis.

Anticancer Potential and Molecular Pathways

The anticancer properties of quinoline-based compounds are well-documented, with various derivatives demonstrating the ability to inhibit tumor growth through diverse mechanisms of action. nih.gov These mechanisms often involve the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of key enzymes that are critical for cancer cell proliferation and survival.

Induction of Apoptosis and Cell Cycle Arrest

For example, a synthetic quinoline derivative, 9IV-c, was found to induce cell cycle arrest at the G2/M phase and trigger apoptosis in A549 lung cancer cells. researchgate.net This was associated with an increase in the Bax/Bcl-2 ratio and the activation of caspases-9 and -3, indicating the involvement of the intrinsic apoptotic pathway. researchgate.net Similarly, quinoline-curcumin hybrid analogues have been shown to induce G2/M cell cycle arrest and apoptosis in prostate cancer cells. nih.gov The synthesis of quinoline-2-carboxylic acid aryl esters has also yielded compounds that demonstrate excellent cytotoxic effects through the induction of apoptosis and cell cycle arrest at the S phase in prostate cancer cell lines. mdpi.com

Interactive Table: Apoptotic and Cell Cycle Effects of Selected Quinoline Analogues

| Compound/Analogue | Cancer Cell Line | Effect | Molecular Pathway | Reference |

|---|---|---|---|---|

| 9IV-c | A549 (Lung) | G2/M phase arrest, Apoptosis | Intrinsic pathway, increased Bax/Bcl-2 ratio, caspase-9 and -3 activation | researchgate.net |

| Quinoline-curcumin hybrid | PC-3 (Prostate) | G2/M phase arrest, Apoptosis | Not specified | nih.gov |

| Quinoline-2-carboxylic acid aryl ester | PC3 (Prostate) | S phase arrest, Apoptosis | Increased Bax/Bcl-2 ratio, caspase-7 and -9 activation | mdpi.com |

Inhibition of Key Enzymes (e.g., Kinases like Pim-1, DHODH)

The anticancer activity of quinoline derivatives is also attributed to their ability to inhibit key enzymes that play crucial roles in cancer cell signaling and metabolism.

Pim-1 Kinase: The Pim-1 kinase is a serine/threonine kinase that is often overexpressed in various cancers and is involved in promoting cell survival and proliferation. bldpharm.comnih.gov Several quinoline derivatives have been identified as potent inhibitors of Pim-1 kinase. bldpharm.comnih.gov For instance, 8-hydroxy-quinoline-7-carboxylic acid derivatives have been shown to be potent Pim-1 kinase inhibitors, with molecular modeling suggesting that the 8-hydroxy-quinoline-7-carboxylic acid moiety is a crucial pharmacophore for this activity. nih.gov The inhibition of Pim-1 by these compounds can disrupt downstream signaling pathways that are essential for tumor growth. bldpharm.com

Dihydroorotate (B8406146) Dehydrogenase (DHODH): Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA. nih.gov Rapidly proliferating cancer cells are heavily dependent on this pathway, making DHODH an attractive target for anticancer therapy. nih.gov A number of quinoline carboxylic acid derivatives have been developed as potent inhibitors of human DHODH (hDHODH). scienceopen.com For example, certain 4-quinoline carboxylic acids have been identified as potent hDHODH inhibitors, leading to the suppression of cancer cell growth. nih.gov The inhibition of DHODH depletes the pyrimidine pool within cancer cells, thereby halting cell cycle progression and inducing cell death. nih.gov

DNA Interaction Studies

The quinoline scaffold is a recognized pharmacophore that can interact with DNA through various mechanisms, influencing cellular processes and contributing to its therapeutic effects. Due to its planar aromatic structure, the quinoline nucleus is capable of intercalating between the base pairs of the DNA double helix. researchgate.net This insertion can lead to conformational changes, DNA strand breaks, and ultimately, cytotoxic effects in rapidly dividing cells. researchgate.net

Beyond simple intercalation, quinoline derivatives have been shown to function as inhibitors of crucial DNA-interacting enzymes. Certain derivatives act as topoisomerase inhibitors, enzymes essential for managing DNA topology during replication and transcription. researchgate.net By inhibiting these enzymes, the compounds can cause an accumulation of unrepaired DNA damage, which triggers apoptosis, particularly in cancer cells. researchgate.net For instance, some quinoline-4-carboxylic acid derivatives have been identified as potential inhibitors of human topoisomerase IIα (hTopoIIα), with molecular docking studies suggesting they act by blocking the ATP-binding site of the enzyme.

Another significant mechanism involves the inhibition of DNA methyltransferases (DNMTs), enzymes that play a key role in epigenetic regulation. nih.gov Hypermethylation of tumor suppressor genes is a hallmark of many cancers, making DNMTs a valuable therapeutic target. nih.gov Specific 4-aminoquinoline-based compounds, such as SGI-1027, are potent DNMT inhibitors. nih.gov Studies on these inhibitors show they are competitive with the DNA substrate and non-competitive with the S-adenosyl-l-methionine (AdoMet) cofactor. nih.gov This suggests a mechanism where the compounds inhibit DNMTs by directly interacting with the DNA substrate. nih.govbiorxiv.org The ability of quinolones to interfere with DNA replication is also exploited in their role as bactericidal agents, where they inhibit bacterial DNA gyrase and topoisomerase IV. wikipedia.org

Anti-inflammatory and Immunomodulatory Effects

Quinoline carboxylic acids and their analogues have demonstrated significant anti-inflammatory and immunomodulatory properties. Research has shown that the nature and position of substituents on the quinoline ring are critical in determining their pharmacological activity, with the carboxylic acid moiety often being associated with cyclooxygenase (COX) inhibition. researchgate.net

In a study evaluating various quinoline derivatives, quinoline-3-carboxylic acid and quinoline-4-carboxylic acid showed noteworthy anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages. nih.gov Their activity was comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin, but importantly, they did not exhibit the associated cytotoxicity in the inflamed macrophage cells. nih.govresearchgate.net

Table 1: Anti-inflammatory Activity of Quinoline Carboxylic Acids Data derived from studies on LPS-induced inflammation in RAW264.7 mouse macrophages.

| Compound | IC₅₀ (µM) |

|---|---|

| Quinoline-3-carboxylic acid | ~25 nih.gov |

| Quinoline-4-carboxylic acid | ~30 nih.gov |

| Indomethacin (Reference) | ~20 nih.gov |

Furthermore, the anti-inflammatory mechanism of some substituted quinoline carboxylic acids may be distinct from that of traditional NSAIDs. nih.gov For example, the compound 3-amino-2-(1,1'-biphenyl)-4-yl-6-fluoro-4-quinolinecarboxylic acid was found to suppress inflammation and joint destruction in animal models of arthritis without affecting cyclooxygenase or lipoxygenase activities. nih.gov Mechanistic studies suggest that its efficacy stems from the downregulation of T-cell function, highlighting a potential immunomodulatory pathway for its anti-inflammatory and antiarthritic properties. nih.gov

Antioxidant Properties and Radical Scavenging Mechanisms

The antioxidant potential of quinoline derivatives is a subject of ongoing investigation, with varied results depending on the specific structure and the assay used. While quinoline itself is a privileged scaffold in medicinal chemistry, its antioxidant activity is heavily influenced by its substitution pattern. nih.govnih.gov

One study that examined several quinoline carboxylic acids found that they lacked significant radical scavenging capacities in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay when compared to the standard antioxidant, ascorbic acid. nih.govresearchgate.net However, other studies have reported that quinoline derivatives do possess antioxidant effects. redalyc.orgmdpi.com For example, new synthetic quinoline derivatives showed antioxidant activity against the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) cation radical. mdpi.com The discrepancy in findings underscores that the antioxidant mechanism is not universal across all quinoline compounds and can be highly specific.

The antioxidant activity of phenolic acids, which share the carboxylic acid feature, is known to be related to mechanisms like hydrogen atom transfer (HAT) and single electron transfer (SET). nih.govnih.gov The presence and position of hydroxyl and methoxy (B1213986) groups, in addition to the carboxylic acid group, can significantly influence the bond dissociation energy and ionization potential, which are key parameters for radical scavenging. nih.govnih.gov Some quinoline derivatives have been predicted to be more efficient antioxidants than Trolox, a common reference compound. nih.govnih.gov The antioxidant action of certain derivatives is also proposed to be linked to their ability to mimic the activity of thiol peroxidase enzymes. redalyc.org

Neuroprotective Potential and Enzyme Inhibition (e.g., COMT, AChE, MAO-B)